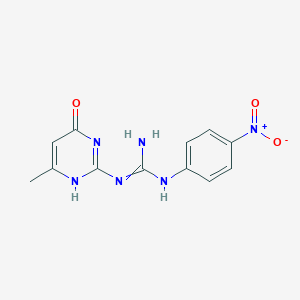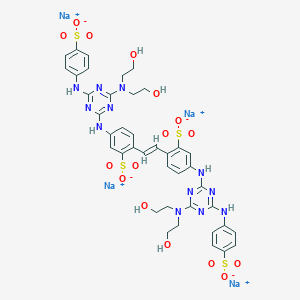![molecular formula C9H9NO3 B096557 4-[(E)-2-nitroprop-1-enyl]phenol CAS No. 61126-42-9](/img/structure/B96557.png)
4-[(E)-2-nitroprop-1-enyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-nitroprop-1-enyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as p-nitrophenol and is synthesized through a specific chemical process.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-nitroprop-1-enyl]phenol is not fully understood, but it is believed to involve the interaction of the compound with certain biomolecules. The compound has been shown to bind to proteins and nucleic acids, which may be responsible for its fluorescence properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-[(E)-2-nitroprop-1-enyl]phenol are not well studied, but it is believed to have minimal toxicity and is not known to have any significant adverse effects on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[(E)-2-nitroprop-1-enyl]phenol in lab experiments is its strong fluorescence properties, which make it an ideal candidate for use in various biological assays. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(E)-2-nitroprop-1-enyl]phenol. One area of research is the development of new synthetic methods for the compound, which may improve its solubility and other properties. Another area of research is the identification of new applications for the compound in various areas of scientific research, including biochemistry, molecular biology, and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.
Métodos De Síntesis
The synthesis of 4-[(E)-2-nitroprop-1-enyl]phenol involves the reaction of phenol with nitropropene in the presence of a catalyst. The reaction proceeds through a process called Michael addition, where the nitropropene acts as a nucleophile and attacks the phenol molecule. The reaction is then followed by a dehydration step, which results in the formation of 4-[(E)-2-nitroprop-1-enyl]phenol.
Aplicaciones Científicas De Investigación
4-[(E)-2-nitroprop-1-enyl]phenol has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of certain biomolecules. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in various biological assays.
Propiedades
Número CAS |
61126-42-9 |
|---|---|
Nombre del producto |
4-[(E)-2-nitroprop-1-enyl]phenol |
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
4-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C9H9NO3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6,11H,1H3/b7-6+ |
Clave InChI |
PWVYGCHRAHNBFI-VOTSOKGWSA-N |
SMILES isomérico |
C/C(=C\C1=CC=C(C=C1)O)/[N+](=O)[O-] |
SMILES |
CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-] |
SMILES canónico |
CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-] |
Otros números CAS |
61126-42-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



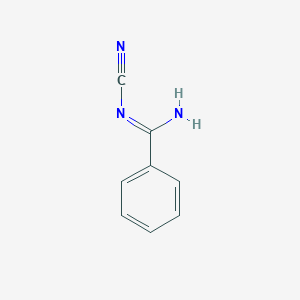
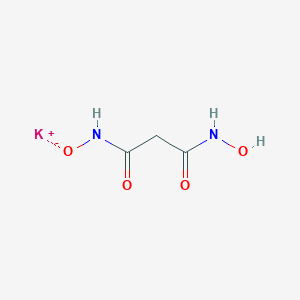
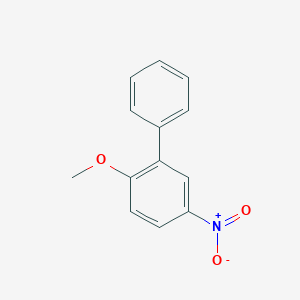

![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
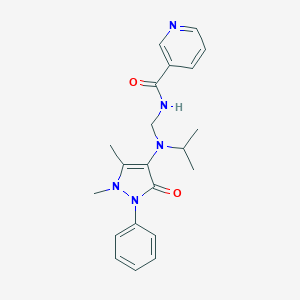
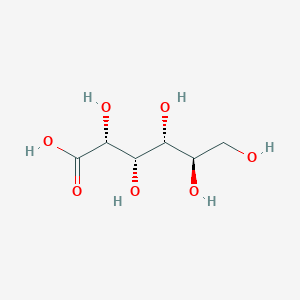


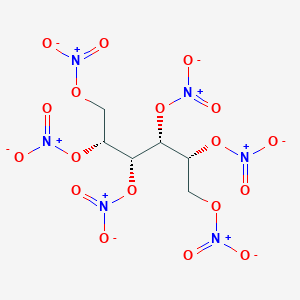
![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)

